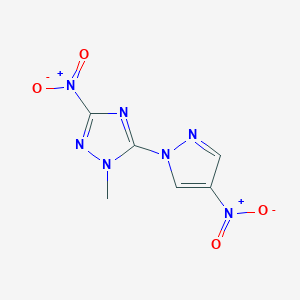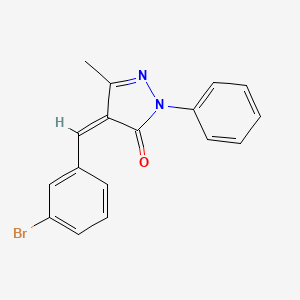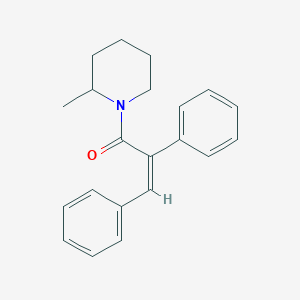![molecular formula C21H24N2O2 B5369539 N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B5369539.png)
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用机制
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide selectively blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine is a signaling molecule that plays a critical role in various physiological processes, including regulation of blood flow, cardiac function, and neurotransmission. By blocking the adenosine A1 receptor, this compound inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological effects of adenosine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In cancer cells, this compound inhibits cell growth and induces apoptosis by blocking the adenosine A1 receptor. In cardiovascular tissues, this compound reduces the risk of ischemic heart disease by increasing coronary blood flow and reducing myocardial oxygen demand. In the brain, this compound improves cognitive function and reduces the risk of neurodegenerative diseases by blocking the adenosine A1 receptor.
实验室实验的优点和局限性
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide has several advantages for lab experiments, including its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor in various tissues and cell types. However, this compound also has some limitations, including its relatively low potency compared to other adenosine receptor antagonists and its potential off-target effects on other receptors.
未来方向
There are several future directions for research on N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide, including the development of more potent and selective adenosine A1 receptor antagonists for therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound and its potential off-target effects on other receptors. Finally, the potential clinical applications of this compound in various diseases need to be further explored in preclinical and clinical studies.
合成方法
The synthesis of N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with diethylamine to form N,N-diethyl-4-methylbenzamide. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form this compound. The final product is purified by column chromatography.
科学研究应用
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the adenosine A1 receptor. In cardiovascular research, this compound has been shown to reduce the risk of ischemic heart disease by blocking the adenosine A1 receptor. In neurological research, this compound has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases by blocking the adenosine A1 receptor.
属性
IUPAC Name |
N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-23(5-2)21(25)19(15-17-9-7-6-8-10-17)22-20(24)18-13-11-16(3)12-14-18/h6-15H,4-5H2,1-3H3,(H,22,24)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHAVTPSXTYBCU-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)


![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
![2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5369530.png)


![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)
![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)